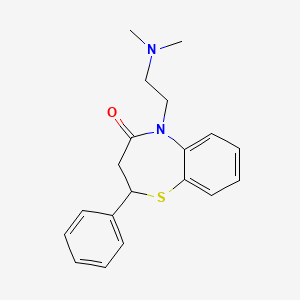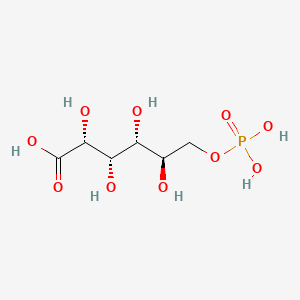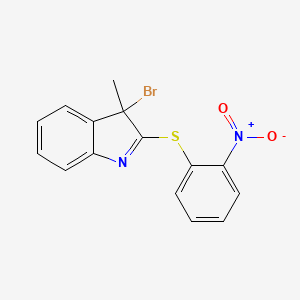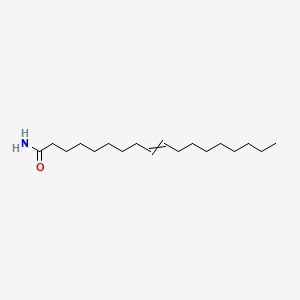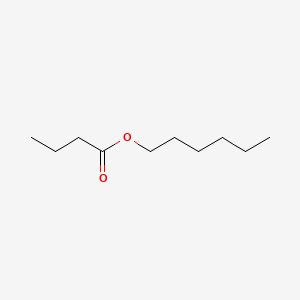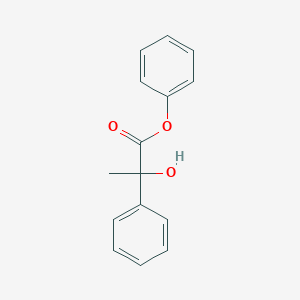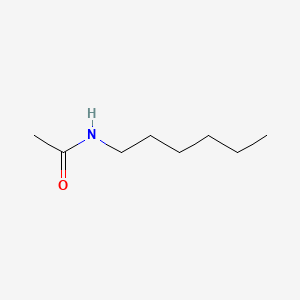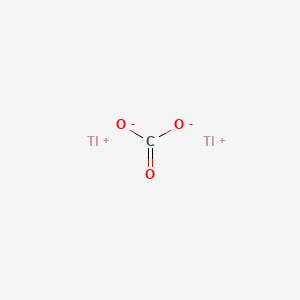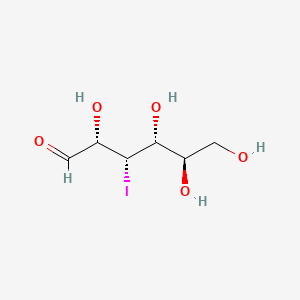
3-Deoxy-3-iodo-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxy-3-iodo-D-glucose is a derivative of D-glucose where the hydroxyl group at the third carbon is replaced by an iodine atom. This compound has the molecular formula C6H11IO5 and a molecular weight of 290.05 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-iodo-D-glucose typically involves the iodination of D-glucose. One common method includes the use of iodine and a reducing agent such as triphenylphosphine in an organic solvent like acetonitrile . The reaction is carried out under mild conditions to ensure the selective iodination at the third carbon.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Deoxy-3-iodo-D-glucose undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The iodine can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium hydroxide in polar solvents.
Reduction: Pd/C catalyst and hydrogen gas in methanol or ethanol.
Major Products:
Substitution: 3-Deoxy-3-amino-D-glucose or 3-Deoxy-3-hydroxy-D-glucose.
Reduction: 3-Deoxy-D-glucose.
Applications De Recherche Scientifique
3-Deoxy-3-iodo-D-glucose has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Deoxy-3-iodo-D-glucose involves its interaction with glucose transporters and metabolic enzymes. Due to its structural similarity to D-glucose, it can be taken up by cells via glucose transporters. Once inside the cell, it may interfere with glycolytic enzymes, affecting glucose metabolism . This property makes it useful in imaging studies where it can act as a tracer.
Comparaison Avec Des Composés Similaires
2-Deoxy-D-glucose: Another glucose analog where the hydroxyl group at the second carbon is replaced by a hydrogen atom.
3-Deoxyglucosone: A deoxy sugar involved in the formation of advanced glycation end-products (AGEs) and associated with diabetic complications.
Uniqueness: 3-Deoxy-3-iodo-D-glucose is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Its use as a contrast medium in imaging studies sets it apart from other glucose analogs .
Propriétés
Numéro CAS |
59309-86-3 |
|---|---|
Formule moléculaire |
C6H11IO5 |
Poids moléculaire |
290.05 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-iodohexanal |
InChI |
InChI=1S/C6H11IO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
BFGQUCURJSWPCF-SLPGGIOYSA-N |
SMILES |
C(C(C(C(C(C=O)O)I)O)O)O |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)I)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)I)O)O)O |
Synonymes |
3-deoxy-3-iodo-D-glucose 3-deoxy-3-iodo-D-glucose, 123I-labeled 3-deoxy-3-iodo-D-glucose, 131I-labeled |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-Dimethoxyphenyl)methyl]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1222574.png)
![ETHYL 4-(2,5-DIMETHYLPHENYL)-6-({[(4-METHYLPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B1222575.png)

![2-(4-butyl-4-methyl-2,5-dioxo-1-imidazolidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1222578.png)
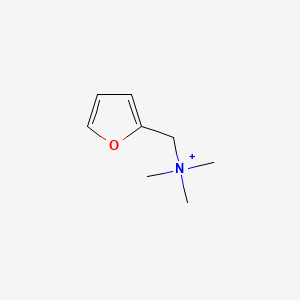
![6H-benzo[c]chromen-6-one](/img/structure/B1222585.png)
